molecular formula C33H25NO11 B13853745 [3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate

[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate

Cat. No.: B13853745
M. Wt: 611.5 g/mol
InChI Key: MOXKGYOPMYGQGF-UHFFFAOYSA-N
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Description

[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate: is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes multiple benzoyloxy groups and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-nitrobenzoic acid with a suitable alcohol derivative, followed by the introduction of benzoyloxy groups through acylation reactions. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The acylation steps may involve reagents like benzoyl chloride in the presence of a base such as pyridine to ensure the formation of the desired ester bonds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. Solvent recovery and recycling are crucial aspects of industrial synthesis to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: [3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong acids or bases.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, [3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and therapeutic potential.

Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile starting material for drug discovery and development.

Industry: In the material science industry, this compound is explored for its potential use in the production of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of [3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes. The benzoyloxy groups may enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

  • 2,3,5-Tri-O-benzoyl-1-O-(4-nitrobenzoyl)-D-ribofuranose
  • 2,3,5-Tri-O-benzoyl-1-O-(4-nitrobenzoyl)-beta-D-ribofuranose

Comparison: Compared to these similar compounds, [3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate has a unique oxolan-2-yl structure, which may confer different reactivity and stability. The presence of multiple benzoyloxy groups also provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C33H25NO11

Molecular Weight

611.5 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate

InChI

InChI=1S/C33H25NO11/c35-29(21-10-4-1-5-11-21)41-20-26-27(43-30(36)22-12-6-2-7-13-22)28(44-31(37)23-14-8-3-9-15-23)33(42-26)45-32(38)24-16-18-25(19-17-24)34(39)40/h1-19,26-28,33H,20H2

InChI Key

MOXKGYOPMYGQGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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